Desmethyl Ketoprofen Methyl Ester

Description

Contextualization as a Key Chemical Entity in Pharmaceutical and Medicinal Chemistry Research

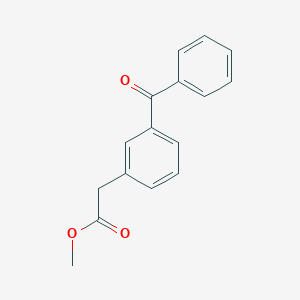

Desmethyl Ketoprofen (B1673614) Methyl Ester, chemically identified as methyl 2-(3-benzoylphenyl)propanoate, is primarily recognized as a prodrug of ketoprofen. mdpi.com The parent drug, ketoprofen, while an effective anti-inflammatory and analgesic agent, is associated with gastrointestinal side effects due to its free carboxylic acid group. The esterification of this group to form the methyl ester is a strategic chemical modification aimed at mitigating these adverse effects. This prodrug approach is a fundamental concept in medicinal chemistry, where a pharmacologically inactive compound is metabolized in the body to release the active drug.

The significance of Desmethyl Ketoprofen Methyl Ester extends beyond merely masking the carboxylic acid group. Its altered physicochemical properties, such as increased lipophilicity, influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This makes it an important subject of study for understanding and optimizing drug delivery systems. Researchers have investigated how the methyl ester form can enhance oral bioavailability and potentially reduce systemic toxicity. mdpi.com

Academic Relevance and Research Focus

The academic interest in this compound is multifaceted, with research focusing on several key areas:

Prodrug Strategy and Pharmacokinetics: A significant portion of research is dedicated to evaluating its potential as a prodrug to improve the therapeutic profile of ketoprofen. Studies have shown that the methyl ester derivative exhibits a more favorable dissolution profile in intestinal pH conditions compared to the parent drug. mdpi.com For instance, one study reported that the methyl ester prodrug dissolved the most (92.40 ± 5.9%) in a simulated intestinal fluid (phosphate buffer pH 6.8), whereas the parent ketoprofen dissolved to a lesser extent. mdpi.com This enhanced dissolution is a critical factor for improving oral absorption.

Neuroinflammation Imaging: A groundbreaking area of research involves the use of radiolabeled this compound derivatives as positron emission tomography (PET) probes for imaging cyclooxygenase-1 (COX-1) activity, a key enzyme in neuroinflammation. Specifically, 11C-labeled and 18F-labeled versions of ketoprofen methyl ester have been synthesized and evaluated for their ability to cross the blood-brain barrier and accumulate in inflamed brain regions. google.com These studies are pivotal for the early diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's disease.

Analytical Chemistry and Standardization: this compound also plays a crucial role as an analytical standard and in method development. Its synthesis and characterization are essential for quality control in the pharmaceutical industry. Furthermore, research has highlighted the potential for this compound to form as an artifact during the gas chromatography-mass spectrometry (GC-MS) analysis of certain drugs in biological matrices, a critical consideration for forensic and clinical toxicology laboratories.

The following table summarizes key research findings related to this compound:

| Research Area | Key Findings |

| Prodrug Efficacy | The methyl ester derivative shows superior dissolution in intestinal pH compared to ketoprofen, suggesting enhanced oral absorption. mdpi.com |

| Neuroinflammation Imaging | Radiolabeled (11C and 18F) ketoprofen methyl esters can cross the blood-brain barrier and are used as PET probes to visualize COX-1 in neuroinflammatory conditions. google.com |

| Analytical Chemistry | Can form as an artifact during GC-MS analysis, which is an important consideration for analytical method validation. |

Historical Perspective on its Emergence in Scientific Literature

The parent compound, ketoprofen, was first synthesized in 1967 by chemists at Rhône-Poulenc in France and was introduced for therapeutic use in 1973. mdpi.com The development of its derivatives, including this compound, followed as part of ongoing research to enhance its therapeutic properties and explore new applications.

More comprehensive studies detailing the synthesis, characterization, and comparative evaluation of this compound alongside other ester prodrugs of ketoprofen began to emerge more prominently in the 21st century. A 2021 study, for example, provided a detailed analysis of the synthesis of methyl, ethyl, and propyl esters of ketoprofen and evaluated their potential to reduce the toxicity of the parent drug. mdpi.com This progression in the scientific literature highlights a continuous effort to refine the therapeutic application of ketoprofen through chemical modification, with this compound being a key subject of this research.

The following table provides a comparative look at different ketoprofen ester prodrugs as detailed in a 2021 study:

| Property | Ketoprofen | This compound | Ethyl 2-(3-benzoylphenyl)propanoate | Propyl 2-(3-benzoylphenyl)propanoate |

| Molecular Weight ( g/mol ) | 254.28 | 268.31 | 282.34 | 296.36 |

| LogS (Aqueous Solubility) | -3.61 | -3.89 | -4.33 | -4.77 |

| Apparent Permeability (Papp x 10⁻⁷ cm²/s) | 6.86 | 1.08 | 8.82 x 10⁻⁸ | 7.84 x 10⁻⁸ |

This data underscores the improved permeability of the methyl ester derivative compared to other alkyl esters, a key factor in its academic and research relevance. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXILVCSTXQKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442832 | |

| Record name | Methyl (3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24021-44-1 | |

| Record name | Methyl (3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Desmethyl Ketoprofen Methyl Ester

Strategies for Laboratory Synthesis and Chemical Derivatization

The laboratory synthesis of desmethyl ketoprofen (B1673614) methyl ester and its analogs involves several established and innovative chemical strategies. These methods focus on creating the core molecule and introducing specific functionalities to modify its properties.

Esterification Pathways and Reaction Optimization for Desmethyl Ketoprofen Methyl Ester Analogues

The most common and direct method for synthesizing this compound is through the esterification of its carboxylic acid precursor, desmethyl ketoprofen (2-(3-benzoylphenyl)acetic acid), with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. A subsequent deprotonation step yields the final methyl ester and water.

Optimization of this process can significantly improve the yield. For instance, continuous addition of methanol during the reaction can push the equilibrium towards the product, resulting in yields as high as 95-99%.

Beyond the standard methyl ester, various analogues have been synthesized to explore different physicochemical and pharmacological properties. For example, ester prodrugs have been created using naturally available antioxidants like menthol, thymol, and eugenol (B1671780) through a dicyclohexylcarbodiimide (B1669883) (DCC) coupling method. nih.gov Another approach involves the synthesis of a ketoprofen 1,4-sorbitan ester, which was achieved in a two-step process: acid-catalyzed dehydration of D-Glucose to 1,4-sorbitan, followed by esterification with ketoprofen using DCC and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. mdpi.com

A multi-step synthesis route has also been developed for fluorine-incorporated ketoprofen derivatives, which shares similarities with the preparation of this compound. This pathway involves the palladium-catalyzed borylation of 2-(3-bromophenyl)propanoic acid methyl ester to form a pinacol (B44631) borane (B79455) intermediate. This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with 4-fluorobenzoic acid to introduce the benzoyl group. The final steps involve hydrolysis of the ester to the carboxylic acid, followed by re-esterification to yield the desired product.

Table 1: Comparison of Esterification Methods for Desmethyl Ketoprofen Analogues

| Method | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid Esterification | H₂SO₄ | 80–100 | 4–6 | 80 | |

| Continuous Methanol Addition | H₂SO₄ | 85–89 | 4 | 95–99* | |

| Palladium-Catalyzed Route | Pd(PPh₃)₄ | 80–120 | 24 | 60–70 | |

| DCC Coupling | DCC, DMAP | Room Temp | 22 | 93 | mdpi.com |

*Theoretical yield based on similar reactions.

Development of Stereoselective Synthetic Routes for Enantiomeric Forms

Ketoprofen and its derivatives possess a chiral center, meaning they exist as two non-superimposable mirror images, or enantiomers. The development of stereoselective synthetic routes to isolate specific enantiomers is crucial, as different enantiomers can exhibit distinct pharmacological activities.

One approach to obtaining enantiomerically pure forms involves the use of enzymes as biocatalysts. For instance, the lipase (B570770) Novozym® 435 has been used to catalyze the esterification of racemic ketoprofen. This enzyme shows a preference for the S(+)-enantiomer, leading to an enantiomeric excess of about 56% for the S-form after 72 hours of reaction. conicet.gov.ar

A non-enzymatic method for resolving the enantiomers of a fluorinated ketoprofen derivative has also been reported. nih.gov This process starts with the racemic mixture of the methyl ester, which is first hydrolyzed to the corresponding carboxylic acid. The racemic acid is then reacted with an optically pure resolving agent, such as (S)- or (R)-3-methyl-2-phenylbutylamine, to form diastereomeric ammonium (B1175870) salts. These diastereomers, having different physical properties, can be separated by recrystallization. After separation, the pure enantiomers of the carboxylic acid are recovered and can be re-esterified to yield the enantiomerically pure (R)- or (S)-desmethyl ketoprofen methyl ester. nih.gov

Radiochemical Synthesis Protocols for Isotopic Labeling (e.g., Carbon-11, Fluorine-18)

Radiolabeled versions of this compound are valuable tools for in vivo imaging studies, such as Positron Emission Tomography (PET), to investigate neuroinflammation. nih.govnih.gov

For Carbon-11 (¹¹C) labeling, [¹¹C]methyl iodide is a commonly used methylating agent. iaea.org The synthesis of [¹¹C]ketoprofen methyl ester involves the reaction of the demethylated precursor, methyl (3-benzoylphenyl)acetate, with [¹¹C]methyl iodide. researchgate.net The reaction conditions, such as temperature and time, are critical for maximizing the yield and preventing decomposition of the desired product. researchgate.net

For Fluorine-18 (B77423) (¹⁸F) labeling, a common method is nucleophilic aromatic substitution. nih.govnih.gov In the synthesis of (RS)-[¹⁸F]FKTP-Me (a fluorine-substituted derivative), the precursor 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester is reacted with [¹⁸F]KF and Kryptofix 222 in dimethyl sulfoxide (B87167) at 120°C for 10 minutes. nih.gov The resulting racemic radiolabeled product can then be purified by high-performance liquid chromatography (HPLC). nih.gov The individual enantiomers, (R)-[¹⁸F]FKTP-Me and (S)-[¹⁸F]FKTP-Me, can be obtained by subsequent chiral HPLC separation. nih.govnih.gov

Table 2: Radiochemical Synthesis of Labeled this compound Analogues

| Isotope | Precursor | Labeling Agent | Key Reagents/Conditions | Radiochemical Yield (%) | Reference |

| ¹¹C | Methyl (3-benzoylphenyl)acetate | [¹¹C]CH₃I | 30°C, 2 min | - | researchgate.net |

| ¹⁸F | 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester | [¹⁸F]KF | Kryptofix 222, DMSO, 120°C, 10 min | 11-13 | nih.gov |

Investigation of Chemical Precursors and By-product Formation

The synthesis of this compound begins with specific chemical precursors. A common starting material for more complex syntheses, such as the palladium-catalyzed route, is 1-(3-bromophenyl)propan-1-one. nih.gov This compound undergoes a series of transformations, including ketone rearrangement and borylation, to generate key intermediates. nih.gov

During the synthesis, the formation of by-products is a possibility. For instance, in the esterification reaction, incomplete reaction can leave unreacted desmethyl ketoprofen. In the palladium-catalyzed synthesis, side reactions could lead to the formation of homocoupling products or other impurities.

An interesting phenomenon is the formation of ketoprofen methyl ester as an artifact during the analysis of biological samples. One study found that in the presence of lipase enzymes, which can be found in some urine samples, ketoprofen can react with methanol (often used as a solvent) to form the methyl ester. elsevierpure.com This highlights the importance of understanding potential enzymatic and chemical transformations that can occur during sample processing.

Chemical Stability and Degradation Pathways

The chemical stability of this compound and its analogues is an important consideration. The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of desmethyl ketoprofen and methanol.

Studies on ketoprofen ester prodrugs have shown that their stability is pH-dependent. nih.gov Many of these prodrugs are relatively stable in acidic environments, which is a desirable property for oral administration, but are more readily hydrolyzed under the neutral or slightly basic conditions found in the intestines or plasma. nih.govnih.gov For example, a study on a ketoprofen-paeonol conjugate showed that it had maximum stability in a weakly acidic environment (pH 5.0) but degraded rapidly in plasma with a half-life of only 1.3 minutes. researchgate.net

The stability of radiolabeled compounds is also a critical factor. [¹¹C]Ketoprofen methyl ester has been observed to decompose if the reaction mixture is heated for too long or at too high a temperature after the introduction of the [¹¹C]methyl iodide. researchgate.net

In plasma, the hydrolysis of ketoprofen methyl ester can be rapid and species-dependent due to the activity of plasma esterases. nih.gov For instance, it is rapidly hydrolyzed in the plasma of mice, rats, and horses, while the hydrolysis is initially quick and then limited in cat plasma. nih.gov The use of esterase inhibitors can help to prevent this degradation in plasma samples. nih.gov

Analytical Characterization and Methodological Advancements for Desmethyl Ketoprofen Methyl Ester

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for unraveling the molecular architecture of chemical compounds. Through the interaction of electromagnetic radiation with the sample, these techniques provide detailed information about the compound's structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural confirmation of Desmethyl Ketoprofen (B1673614) Methyl Ester. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR are the primary NMR techniques used. In ¹H NMR, characteristic signals corresponding to the methoxy (B1213986) protons of the ester group and the aromatic protons confirm the successful esterification of desmethyl ketoprofen. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts observed in these spectra are unique to the specific arrangement of atoms in Desmethyl Ketoprofen Methyl Ester, allowing for unambiguous structural confirmation.

Detailed research findings have utilized ¹H NMR to confirm the structure of a benzhydrolic metabolite of ketoprofen, formed by the reduction of the keto group, after its partial synthesis. researchgate.net

Table 1: Illustrative ¹H NMR and ¹³C NMR Data for this compound

| NMR Type | Functional Group | Typical Chemical Shift (ppm) |

| ¹H NMR | Methyl Protons (-OCH₃) | ~3.6 |

| ¹H NMR | Aromatic Protons | ~7.2-8.0 |

| ¹H NMR | Methine Proton (-CH) | ~3.8 |

| ¹³C NMR | Carbonyl Carbon (C=O, ester) | ~174 |

| ¹³C NMR | Carbonyl Carbon (C=O, ketone) | ~196 |

| ¹³C NMR | Aromatic Carbons | ~128-138 |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~52 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio. For this compound, MS provides crucial information for its identification and characterization.

Electron Ionization (EI) is a common ionization technique used in MS. Under EI conditions, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The resulting mass spectrum serves as a unique "fingerprint" of the molecule. basicmedicalkey.com The molecular ion peak confirms the molecular weight of the compound, which is 268.31 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. Key fragment ions observed in the EI mass spectrum of ketoprofen methyl ester and their probable structures help in confirming the presence of specific structural motifs within the molecule. basicmedicalkey.comnih.gov For instance, the loss of the methoxy group or cleavage at the carbonyl groups leads to characteristic fragment ions. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments, further enhancing the confidence in structural assignment. researchgate.net

Table 2: Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 268 | [M]⁺ (Molecular Ion) |

| 209 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Source: PubChem CID 529083, NIST Mass Spectrometry Data Center nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. The strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. Another distinct peak, typically around 1650-1670 cm⁻¹, corresponds to the C=O stretching of the ketone group. researchgate.net The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Researchers have used FT-IR analysis to study structural changes in ketoprofen, noting that characteristic carbonyl peaks appear at 1693.8 cm⁻¹ (dimeric carboxylic) and 1654.0 cm⁻¹ (ketonic group). researchgate.net The degree of methyl esterification in pectins has also been determined using FT-IR by analyzing the absorbance intensities of carbonyl groups. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1720-1740 |

| Ketone (C=O) | Stretching | 1650-1670 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aromatic (C-H) | Stretching | >3000 |

| C-O | Stretching | 1000-1300 |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment and isolation of specific compounds. For this compound, both high-performance liquid chromatography and gas chromatography play crucial roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. It is particularly valuable for assessing the purity of this compound and for separating its enantiomers.

For purity assessment, a reversed-phase HPLC method is commonly employed. nih.gov In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound is separated from its impurities based on their differential partitioning between the two phases. The purity of this compound can be determined by quantifying the area of its peak relative to the total area of all peaks in the chromatogram. Studies have shown that a radiochemical and chemical purity of more than 99% can be achieved for this compound. nih.gov

Ketoprofen and its derivatives are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological activities, their separation is crucial. Chiral HPLC is the method of choice for this purpose. researchgate.net This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov Polysaccharide-based CSPs, for instance, have been successfully used for the enantiomeric separation of ketoprofen. mdpi.com The separation of (R)- and (S)-enantiomers with an enantiomeric excess of over 99% has been reported. nih.gov

Gas Chromatography (GC) Applications and Considerations for Artifact Formation

Gas Chromatography (GC) is another powerful chromatographic technique suitable for the analysis of volatile and thermally stable compounds. gcms.cz For the analysis of this compound, which is the methylated form of ketoprofen, GC can be a suitable method. arabjchem.org

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification. researchgate.net

A significant consideration when using GC for the analysis of ketoprofen and its derivatives is the potential for artifact formation. arabjchem.orgmahidol.ac.th An "artifact" is a substance that is not present in the original sample but is formed during the analytical process. In the context of GC analysis of ketoprofen, the parent drug can undergo esterification with methanol (B129727) (if present as a solvent) in the hot GC injector port, leading to the in-situ formation of Ketoprofen Methyl Ester. arabjchem.org This can lead to erroneous quantification and misinterpretation of results. Studies have shown that the presence of lipase (B570770) enzymes from bacteria in urine samples can also be a key factor in the formation of the Ketoprofen Methyl Ester artifact during sample preparation. mahidol.ac.thelsevierpure.com Therefore, careful method development and validation are essential to avoid or account for such artifact formation.

Development of Specialized Analytical Methods for Quality Control and Research Applications

The precise quantification and characterization of this compound (DKME) are crucial for quality control in pharmaceutical manufacturing and for various research applications. A range of analytical techniques has been developed and optimized to ensure the purity, stability, and reliable measurement of this compound.

High-Performance Liquid Chromatography (HPLC) stands out as a primary method for the analysis of DKME. Reverse-phase HPLC, often utilizing C18 columns, is a common approach for purifying crude reaction mixtures and assessing the purity of the final product. mdpi.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. For instance, a developed HPLC method for the simultaneous analysis of ketoprofen and its related substances, including potential impurities like DKME, might use a C18 column with a mobile phase of methanol and water, allowing for effective separation and quantification. amazonaws.com The stability of DKME in solution can also be monitored using HPLC, with studies showing that the compound remains stable in methanol for up to 24 hours at room temperature. amazonaws.com

In research settings, particularly those involving biological matrices, the development of sensitive and selective analytical methods is paramount. For example, a study investigating the formation of ketoprofen methyl ester as an artifact in urine samples utilized Gas Chromatography-Mass Spectrometry (GC-MS) for identification. elsevierpure.com This technique allows for the separation of volatile compounds and their subsequent identification based on their mass-to-charge ratio, providing a high degree of certainty in compound identification. elsevierpure.com The study highlighted the potential for enzymatic activity in certain urine samples to lead to the formation of methyl esters of acidic drugs like ketoprofen, emphasizing the need for careful method validation. elsevierpure.com

Furthermore, advanced techniques such as high-resolution accurate mass liquid chromatography-mass spectrometry (LC-MS) have been employed for the rigorous structural analysis of ketoprofen derivatives. mdpi.com This method provides precise molecular mass and elemental composition, which, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, confirms the molecular structure and the presence of specific functional groups. mdpi.com

The development of these specialized analytical methods is essential for ensuring compliance with regulatory standards, such as those for Abbreviated New Drug Applications (ANDAs), and for advancing research in areas like drug metabolism and biomarker discovery.

Interactive Data Table: HPLC Methods for Ketoprofen and Related Compounds

| Parameter | Method 1 | Method 2 |

| Column | C18 (250mm x 4.6mm, 5µm) | C18 |

| Mobile Phase | Methanol: Water (50:50 v/v) | Acetonitrile: Water: Phosphate Buffer (pH 3.5) (40:58:2 v/v/v) |

| Flow Rate | 1.0 ml/min | Not Specified |

| Detection | Not Specified | Not Specified |

| Application | Simultaneous analysis of Ketoprofen, Methylparaben, and Propylparaben | Simultaneous determination of ketoprofen and its degradation products |

Source: amazonaws.comresearchgate.net

Emerging Microextraction Techniques in Trace Analysis

In recent years, there has been a significant shift towards the miniaturization and automation of sample preparation techniques in analytical chemistry. frontiersin.orgmdpi.com This trend is driven by the principles of Green Analytical Chemistry (GAC), which aim to reduce or eliminate the use of hazardous solvents, minimize sample and reagent consumption, and decrease analysis time. frontiersin.orgnih.gov For the trace analysis of pharmaceutical compounds like this compound, emerging microextraction techniques offer significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com

Several solventless and solvent-minimized microextraction techniques have gained prominence, including:

Solid-Phase Microextraction (SPME) : This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. frontiersin.org The fiber can be directly immersed in a liquid sample or exposed to the headspace above a solid or liquid sample. frontiersin.org After extraction, the analytes are thermally desorbed directly into the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. mdpi.com SPME integrates sampling, extraction, and pre-concentration into a single step, offering a rapid and efficient method for trace analysis. frontiersin.org

Stir Bar Sorptive Extraction (SBSE) : SBSE employs a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS) compared to SPME, providing a higher extraction capacity. nih.gov The stir bar is introduced into the sample and stirred for a specific time to allow for the extraction of analytes. nih.gov Desorption is typically achieved through thermal desorption or solvent rinsing. mdpi.com

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : This technique involves a porous hollow fiber that contains a small volume of an acceptor phase within its lumen, while the fiber itself is immersed in the sample solution (donor phase). researchgate.net The analytes migrate from the donor phase, through a thin layer of organic solvent immobilized in the pores of the fiber wall, and into the acceptor phase. This method provides excellent sample cleanup and high enrichment factors. researchgate.net A study on ketoprofen enantiomers demonstrated the successful application of a three-phase HF-LPME method for their extraction from human and rat plasma. researchgate.net

Fabric Phase Sorptive Extraction (FPSE) : FPSE utilizes a flexible fabric substrate coated with a sol-gel derived sorbent. This technique offers a large surface area for extraction and can be used in both direct immersion and headspace modes. frontiersin.orgmdpi.com

Microextraction by Packed Sorbent (MEPS) : MEPS is a miniaturized version of SPE where the sorbent is packed into a syringe needle. frontiersin.org This allows for the handling of small sample volumes and easy integration with chromatographic systems. frontiersin.org

These microextraction techniques are continually evolving with the development of novel sorbent materials, such as metal-organic frameworks (MOFs) and molecularly imprinted polymers (MIPs), which offer enhanced selectivity and extraction efficiency. frontiersin.orgmdpi.com The automation of these techniques further improves their precision, accuracy, and throughput, making them highly suitable for high-throughput screening and routine analysis in various fields, including pharmaceutical and biomedical analysis. frontiersin.org

Interactive Data Table: Comparison of Microextraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| SPME | Adsorption onto a coated fiber | Solventless, fast, simple, automatable | Limited sorbent volume, potential for carryover |

| SBSE | Sorption into a coated stir bar | Higher extraction capacity than SPME | Longer equilibrium times, potential for matrix effects |

| HF-LPME | Partitioning between three liquid phases | High enrichment factor, excellent sample cleanup | Can be more complex to set up, requires optimization of multiple parameters |

| FPSE | Adsorption onto a coated fabric | Large surface area, flexible | Newer technique, fewer commercially available coatings |

| MEPS | Sorption in a packed syringe needle | Miniaturized, low sample volume, easily automated | Lower sorbent capacity compared to traditional SPE |

Mechanistic Investigations and Structure Activity Relationships of Desmethyl Ketoprofen Methyl Ester

Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts

Influence of Ester Moiety on Molecular Interactions and Biological Activity

The introduction of a methyl ester group to desmethyl ketoprofen (B1673614) significantly alters its physicochemical properties, which in turn influences its molecular interactions and biological activity. Esterification of a carboxylic acid-containing drug like ketoprofen to its methyl ester prodrug, such as Desmethyl Ketoprofen Methyl Ester, is a common strategy to enhance its lipophilicity. researchgate.netnih.gov This increased lipophilicity, as measured by the octanol-water partition coefficient (log P), can lead to improved membrane permeability and oral absorption. semanticscholar.org

The ester moiety in this compound masks the polar carboxylic acid group of the parent compound, ketoprofen. This temporary masking can prevent the gastrointestinal irritation commonly associated with acidic non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The ester is designed to be stable in the acidic environment of the stomach and later undergo hydrolysis in a more neutral or basic environment, such as the intestines or plasma, to release the active drug. researchgate.netnih.gov

Studies on various ester prodrugs of ketoprofen have demonstrated that they are chemically stable and are converted to the active parent drug in vivo. researchgate.netnih.gov This conversion is crucial for the biological activity, as the free carboxylic acid group is essential for binding to the cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. In silico docking studies have been employed to understand the interaction of ketoprofen and its ester prodrugs with COX-1 and COX-2 enzymes, aiding in the design of more specific inhibitors. nih.gov

| Compound | Lipophilicity (log P) | Biological Activity | Reference |

| Ketoprofen | 3.18 | Anti-inflammatory | semanticscholar.org |

| Ketoprofen Methyl Ester | Increased compared to Ketoprofen | Prodrug, converts to active form | researchgate.netsemanticscholar.org |

| Ketoprofen Ethyl Ester | Increased compared to Ketoprofen | Prodrug, converts to active form | semanticscholar.org |

| Ketoprofen Propyl Ester | Increased compared to Ketoprofen | Prodrug, converts to active form | semanticscholar.org |

Stereochemical Impact on Biological Responses and Target Engagement

Stereochemistry plays a critical role in the biological activity of many drugs, as biological targets such as enzymes and receptors are often stereospecific. Ketoprofen is a chiral compound and exists as two enantiomers: (S)-(+)-ketoprofen (dexketoprofen) and (R)-(-)-ketoprofen. directivepublications.orgguidetopharmacology.org The (S)-enantiomer is known to be the pharmacologically active form, responsible for the inhibition of prostaglandin synthesis, while the (R)-enantiomer is significantly less active. directivepublications.org

Although specific studies on the stereochemistry of this compound are not extensively available, it is logical to infer that the stereochemical configuration at the chiral center of the propionic acid side chain would have a profound impact on its biological activity upon conversion to the active acid form. The enzymatic machinery responsible for the biological effect is highly sensitive to the three-dimensional arrangement of atoms in a molecule. nih.gov Therefore, the (S)-enantiomer of Desmethyl Ketoprofen, released after hydrolysis of the methyl ester, would be expected to exhibit the majority of the anti-inflammatory activity.

The stereochemistry can also influence the metabolic fate of a drug. While the (R)-enantiomer of ketoprofen is less active, it can undergo in vivo chiral inversion to the active (S)-enantiomer to some extent. The stereochemical orientation can affect the rate and pathway of metabolism, including the hydrolysis of the ester group and subsequent metabolic transformations.

Comparative SAR with Parent Compound Ketoprofen and Related Analogues

A comparative analysis of the structure-activity relationships of this compound with its parent compound, ketoprofen, and other related analogues reveals key insights into the functional importance of different structural modifications.

Esterification: As previously discussed, the primary difference between this compound and ketoprofen is the presence of the methyl ester. This modification primarily serves to create a prodrug with altered physicochemical properties for improved delivery and reduced side effects. researchgate.netsemanticscholar.org The anti-inflammatory activity is ultimately dependent on the regeneration of the free carboxylic acid.

Demethylation: The "desmethyl" designation indicates the absence of a methyl group on the benzoylphenyl ring system compared to a methylated analogue. While specific data on this compound is limited, in general, the position and nature of substituents on the aromatic rings of NSAIDs can significantly influence their potency and selectivity for COX isoenzymes.

Chain Length of Ester: Studies on different ester analogues of ketoprofen (e.g., methyl, ethyl, propyl esters) have shown that while they all act as prodrugs, the length of the alkyl chain can influence the rate of hydrolysis and the lipophilicity of the molecule, which may affect its pharmacokinetic profile. semanticscholar.org

| Compound | Key Structural Feature | Primary Role of Feature | Reference |

| Ketoprofen | Carboxylic Acid | Essential for COX enzyme binding | wjpmr.com |

| This compound | Methyl Ester | Prodrug moiety, increases lipophilicity | researchgate.netsemanticscholar.org |

| (S)-Ketoprofen (Dexketoprofen) | (S)-enantiomer | Active enantiomer | directivepublications.org |

| (R)-Ketoprofen | (R)-enantiomer | Less active enantiomer | directivepublications.org |

Enzyme-Mediated Metabolic Transformations

The biotransformation of this compound is a critical step in its conversion to the active therapeutic agent and its subsequent elimination from the body. This process is primarily mediated by specific enzyme systems.

Carboxylesterase-Dependent Hydrolysis Pathways

The hydrolysis of the methyl ester group in this compound to yield the active carboxylic acid is a crucial activation step. This reaction is predominantly catalyzed by carboxylesterases. nih.gov Carboxylesterases are a family of enzymes found in various tissues, including the liver, intestines, and plasma, that are responsible for the hydrolysis of a wide range of ester-containing xenobiotics. nih.gov

The rate of hydrolysis can vary depending on the specific carboxylesterase isozyme involved and the species. nih.govingentaconnect.com For instance, the stability of ketoprofen methyl ester has been shown to differ significantly in the plasma of various species, indicating different hydrolytic activities of their respective plasma esterases. nih.govingentaconnect.com The hydrolysis of the ester prodrug in the intestine and liver facilitates the systemic absorption of the active drug. semanticscholar.org This enzymatic conversion is a key feature of the prodrug strategy, allowing for the controlled release of the active compound. nih.gov

Role of Cytochrome P450 Enzymes in Related Demethylation Processes

While the primary metabolic activation of this compound is hydrolysis, the parent molecule, once formed, can undergo further metabolism. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the phase I metabolism of a vast number of drugs. mdpi.comcitedrive.com

Specifically, in the context of demethylation, CYP enzymes play a significant role. For instance, CYP enzymes are known to be involved in the N-demethylation of various compounds. researchgate.netnih.gov While the specific CYP isozymes involved in the metabolism of desmethyl ketoprofen are not detailed in the provided context, it is a well-established principle that CYP enzymes catalyze oxidative reactions, including the removal of methyl groups from aromatic rings or other parts of a molecule. mdpi.com For example, studies on the metabolism of ketamine have identified CYP3A4, CYP2B6, and CYP2C9 as being involved in its N-demethylation. nih.govnih.gov This highlights the potential for CYP enzymes to be involved in the further metabolism of the active form of this compound.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling serve as powerful tools to elucidate the mechanistic underpinnings of a molecule's behavior at an atomic level. For derivatives of ketoprofen, these in silico techniques provide critical insights into their interactions with biological targets and their dynamic properties, which are essential for understanding structure-activity relationships.

In Silico Analysis of Ligand-Receptor Interactions

In silico analysis, particularly molecular docking, is employed to predict the binding affinity and orientation of a ligand within the active site of a receptor. Studies on ketoprofen derivatives have utilized these methods to understand their interaction with enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation.

Research involving new ketoprofen thiourea derivatives used docking analysis to evaluate their binding fitness to the COX-2 enzyme. The docking investigation identified key amino acid residues within the enzyme's active site that participate in interactions, including Arg120, Tyr385, Ser530, and Met522 researchgate.net. These interactions primarily involve hydrogen bonding and other short contacts, which stabilize the ligand-receptor complex researchgate.net. Similarly, docking studies on various ketoprofen amides against COX-2 have been performed to assess their binding affinities, with results visualized to show hydrogen bonds and hydrophobic interactions researchgate.net. These computational predictions help in rationalizing the observed biological activity and in designing more potent and selective inhibitors.

Table 1: Molecular Docking Results of Ketoprofen Derivatives with COX-2

| Compound Type | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Ketoprofen Thiourea Derivative (B4) | COX-2 (4M11) | Arg120, Tyr385, Ser530, Met522 | Not specified in text | researchgate.net |

| Ketoprofen Amide (Compound 1) | COX-2 (3Q7D) | Arg-120, Val-116, Tyr-385 | -9.9 | researchgate.net |

| Ketoprofen Amide (Compound 6) | COX-2 (3Q7D) | Arg-120, Gln-374, Leu-145 | -9.624 | researchgate.net |

| Ketoprofen Amide (Compound 7) | COX-2 (3Q7D) | Tyr-115, Leu-93, Ile-92, Val-89, Pro-84 | -8.293 | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

MD simulations have been performed to evaluate the stability of complexes between ketoprofen derivatives and proteins like albumin mdpi.com. For instance, simulations running for 100 nanoseconds were used to monitor the evolution of the ligand-albumin complexes, providing insights into their stability in a solvated environment mdpi.com. Another study used MD to investigate the surface interactions between ketoprofen molecules and amorphous SiO2 surfaces, a model for drug delivery systems. These simulations revealed the formation of hydrogen bonds between the drug and the silica (B1680970) surface, which is essential for drug loading and release nih.gov.

Conformational analysis, often aided by quantum chemical methods like Density Functional Theory (DFT), investigates the different spatial arrangements (conformers) of a molecule and their relative energies. The intramolecular dynamics of ketoprofen are particularly important, as the mobility of its structural fragments is a key factor in the efficiency of its binding to an enzyme mdpi.com. DFT calculations have been used to identify the most stable conformers of ketoprofen and to estimate the energy barriers for intramolecular rotation mdpi.com. This analysis shows that the molecule is labile, with different forms (molecular, anionic) exhibiting different degrees of mobility, which can influence its biological activity mdpi.com.

Table 2: Parameters from Molecular Dynamics and Computational Studies of Ketoprofen Systems

| System Studied | Computational Method | Key Parameters/Findings | Reference |

|---|---|---|---|

| Ketoprofen Derivatives with Albumin | Molecular Dynamics (GROMACS 2023, CHARMM36) | Simulation time: 100 ns; Temperature: 300 K; Pressure: 1 bar. Used to evaluate the stability of ligand-albumin complexes. | mdpi.com |

| Ketoprofen on Amorphous SiO2 Surface | Molecular Dynamics | Investigated surface interactions and H-bond formation between ketoprofen and the silica surface. | nih.gov |

| Ketoprofen (Molecular, Anionic, Ion Pair forms) | DFT (BP86/def2-TZVP) | Identified stable conformers and estimated barriers of intramolecular rotation. Showed different mobility for different forms. | mdpi.com |

| Ketoprofen Binary/Ternary Solid Dispersions | Molecular Dynamics | Used to investigate molecular dissolution mechanisms. | dntb.gov.ua |

Preclinical Research Applications and Biological System Studies of Desmethyl Ketoprofen Methyl Ester

Application as a Chemical Probe in Neuroinflammation Research

A significant area of investigation for Desmethyl Ketoprofen (B1673614) Methyl Ester is its use as a chemical probe, especially in the complex field of neuroinflammation. This involves tagging the molecule with radioactive isotopes to track its movement and accumulation in the brain, offering insights into inflammatory processes associated with various neurological disorders.

Positron Emission Tomography (PET) Imaging Studies with Labeled Probes

Researchers have synthesized and evaluated radiolabeled versions of ketoprofen methyl ester, such as those containing Carbon-11 ([¹¹C]KTP-Me) and Fluorine-18 (B77423) ([¹⁸F]FKTP-Me), for use in Positron Emission Tomography (PET) imaging. nih.govnih.govresearchgate.net PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic and molecular processes in the body. nih.gov

These labeled probes have demonstrated the ability to cross the blood-brain barrier, a highly selective membrane that protects the brain. nih.govnih.gov Once in the brain, the methyl ester form is hydrolyzed into its active acidic form, which then accumulates in areas of inflammation. nih.govnih.gov Studies have shown that these probes can detect the activation of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory response, in models of neuroinflammation. nih.govresearchgate.net Specifically, (S)-[¹⁸F]FKTP-Me has been identified as a promising PET probe for imaging COX-1 in the context of neuroinflammation. nih.gov

Investigation of Cyclooxygenase (COX) Isoform Specificity (e.g., COX-1)

A key focus of the research has been to determine the specificity of these probes for the different isoforms of the cyclooxygenase (COX) enzyme, namely COX-1 and COX-2. While COX-1 is typically present under normal physiological conditions, COX-2 is often induced during inflammation. nih.gov

Studies have indicated that the (S)-enantiomer of a fluorinated ketoprofen methyl ester derivative exhibits high selectivity for COX-1. nih.gov This specificity is crucial as it allows researchers to specifically investigate the role of COX-1 in neuroinflammatory processes, which is thought to be significant in the pathology of neurodegenerative diseases. nih.govresearchgate.net The accumulation of these probes in inflamed brain regions has been correlated with the stereospecific inhibitory activity against COX-1. nih.gov

Assessment of Accumulation and Distribution in Animal Models of Inflammation

The accumulation and distribution of Desmethyl Ketoprofen Methyl Ester and its labeled counterparts have been assessed in animal models of inflammation. In rat models with lipopolysaccharide (LPS)-induced brain inflammation, PET imaging has shown a high accumulation of the radiolabeled probes in the inflamed regions of the brain. nih.govnih.govresearchgate.net

Metabolite analysis has confirmed that the methyl ester form of the compound is taken up by the brain and then converted to its pharmacologically active acid form. researchgate.net This accumulation in inflamed tissues allows for the visualization and study of the inflammatory process in living animals. nih.govresearchgate.net

In Vitro and Ex Vivo Studies of Biological Activities

Beyond its application in imaging, this compound has been evaluated in laboratory studies for its direct biological effects on processes associated with inflammation and cellular damage.

Evaluation of Anti-Proteolytic Potentials

In vitro studies have investigated the ability of this compound to inhibit protein denaturation, a process implicated in chronic inflammatory diseases. mdpi.com One study found that the methyl ester derivative of ketoprofen exhibited significant anti-proteolytic activity. mdpi.comsemanticscholar.org The inhibition of protein denaturation was found to be dose-dependent. mdpi.com

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 77.90 |

| This compound | 200 | 82.61 |

| Ketoprofen (Standard) | 200 | 85.71 |

| Ethyl 2-(3-benzoyl phenyl) propanoate | 200 | 75.71 |

| Propyl 2-(3-benzoyl phenyl) propanoate | 200 | 65.71 |

Assessment of Lysosomal Membrane Stabilization

The release of enzymes from lysosomes, which are cellular organelles, is a key factor in the progression of inflammatory diseases. nih.gov Research has explored the potential of this compound to stabilize the lysosomal membrane, thereby preventing the release of these damaging enzymes.

Studies have shown that ketoprofen ester prodrugs, including the methyl derivative, possess notable lysosomal membrane stabilization capabilities in vitro. mdpi.comsemanticscholar.org This suggests a potential mechanism by which this compound could exert protective effects at a cellular level during inflammation.

Role in Biochemical Pathway Investigations

This compound and its analogs have become significant tools for the preclinical investigation of specific biochemical pathways, primarily those related to inflammation. Their utility stems from their chemical properties, which allow them to act as probes for studying enzymatic processes in biological systems.

Research has prominently featured derivatives of ketoprofen methyl ester as proradiotracers for Positron Emission Tomography (PET) imaging, a noninvasive technique to visualize and measure metabolic processes. nih.govnih.gov These esters are designed to cross biological barriers, such as the blood-brain barrier, and are subsequently hydrolyzed in vivo by endogenous esterases to their pharmacologically active carboxylic acid form. nih.govnih.gov This conversion is a critical step, as the resulting acid is the active molecule that interacts with specific enzyme targets.

The primary biochemical pathway investigated using these compounds is the cyclooxygenase (COX) pathway. nih.govnih.gov COX enzymes are rate-limiting in the synthesis of pro-inflammatory prostanoids from arachidonic acid. nih.gov By inhibiting COX, ketoprofen and its derivatives block the production of prostaglandins, thereby exerting their anti-inflammatory effects. mdpi.com Specifically, radiolabeled ketoprofen methyl esters have been developed to study the role of COX-1 in neuroinflammation, a process implicated in several neurodegenerative diseases. nih.govnih.gov

Studies using 11C-labeled ketoprofen methyl ester ([11C]KTP-Me) have shown its ability to detect COX-1 expression in activated microglia, which are key regulators in neuroinflammation. nih.gov Further research led to the development of fluorine-18 labeled versions ([18F]FKTP-Me) to serve as PET probes for imaging COX-1 activity. nih.govnih.gov Metabolic analysis in rats confirmed that the racemic form, (RS)-[18F]FKTP-Me, enters the brain and is hydrolyzed to its active acid form, which then accumulates in inflamed regions. nih.govnih.gov

Investigations into the stereospecificity of these interactions have revealed that the different enantiomers possess distinct properties. For instance, the (S)-enantiomer of a fluorine-substituted analog demonstrated high selectivity for COX-1, making it a particularly suitable probe for imaging neuroinflammation with high specificity. nih.govnih.gov The accumulation of (S)-[18F]FKTP-Me in inflamed brain tissue was higher than that of the (R)-enantiomer or the racemic mixture, correlating with its stereospecific inhibitory activity against COX-1. nih.gov

The enzymatic hydrolysis of ketoprofen esters is a key area of study. Lipases, such as those from Candida rugosa, have been used to perform the kinetic resolution of racemic ketoprofen methyl ester. mdpi.commdpi.com The stability of ketoprofen methyl ester itself is subject to hydrolysis by plasma esterases, with the rate varying significantly across different species. nih.gov This enzymatic conversion is not only central to its function as a prodrug but has also been identified as a potential source of analytical artifacts. Studies have shown that in certain biological samples, such as horse urine containing bacterial lipases, ketoprofen can be esterified to form ketoprofen methyl ester during sample processing with methanol (B129727), leading to potential misinterpretation of results. elsevierpure.comarabjchem.org

The table below summarizes key research findings from studies utilizing this compound and its derivatives to investigate biochemical systems.

| Compound/Probe | Biological System/Model | Biochemical Pathway/Target | Key Research Finding | Reference(s) |

| [11C]KTP-Me (S-enantiomer) | APP-Tg mice model | COX-1 in activated microglia | Effectively imaged increases in COX-1 corresponding to amyloid plaque progression. | nih.gov |

| (RS)-[18F]FKTP-Me | Rat model of neuroinflammation | COX-1 | Crossed the blood-brain barrier and was hydrolyzed to its active acid form, which accumulated in inflamed brain regions. | nih.govnih.gov |

| (S)-[18F]FKTP-Me | Rat model of neuroinflammation | COX-1 | Showed higher accumulation in inflamed regions compared to (R)- and (RS)- forms, demonstrating suitable properties as a COX-1-specific PET probe. | nih.gov |

| Ketoprofen Methyl Ester (KME) | Horse urine samples | Lipase-catalyzed esterification | Formed as an artifact during GC-MS analysis due to the presence of lipase (B570770) enzymes from bacteria reacting with ketoprofen and methanol. | elsevierpure.comarabjchem.org |

| Ketoprofen Methyl Ester (KME) | Plasma from various species (mouse, rat, dog, etc.) | Esterase-catalyzed hydrolysis | Stability varied significantly, with rapid hydrolysis in mouse, rat, and horse plasma, indicating species-dependent differences in esterase activity. | nih.gov |

Future Research Directions and Translational Perspectives for Desmethyl Ketoprofen Methyl Ester

Development of Novel Chemical Probes and Research Tools

The utility of Desmethyl Ketoprofen (B1673614) Methyl Ester (DKME) extends beyond its therapeutic potential into the realm of advanced research tools, particularly in molecular imaging. The development of sophisticated chemical probes derived from DKME is a promising frontier for visualizing complex biological processes in real-time.

Recent studies have successfully demonstrated the value of radiolabeled derivatives of DKME as Positron Emission Tomography (PET) tracers. Specifically, isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (B77423) (¹⁸F) have been incorporated into the molecular structure. These radiotracers are designed to act as probes for imaging cyclooxygenase (COX) enzymes, with a particular focus on COX-1.

In preclinical models, ¹⁸F-labeled DKME has been used to conduct PET scans on rats with induced neuroinflammation. The results showed a notable accumulation of the tracer within the inflamed brain regions. This finding is significant as it establishes that DKME derivatives can serve as effective in vivo probes for assessing COX-1 activity associated with neuroinflammatory conditions, including neurodegenerative diseases like Alzheimer's disease. The ability to visualize these inflammatory responses provides researchers with a powerful tool to study disease progression and the efficacy of new treatments.

Future work in this area will likely focus on:

Developing probes with enhanced specificity and affinity for different COX isoenzymes.

Creating multimodal probes that combine PET imaging with other modalities, such as fluorescence imaging, for a more comprehensive analysis.

Applying these tools to a broader range of disease models to explore the role of COX enzymes in various pathologies.

Advancement of Synthetic Methodologies for Complex Derivatives

The synthesis of Desmethyl Ketoprofen Methyl Ester and its derivatives is evolving from traditional methods to more advanced and versatile strategies. While direct esterification of the parent carboxylic acid, (3-benzoylphenyl)acetic acid, with methanol (B129727) using a sulfuric acid catalyst remains a common method, modern synthetic chemistry offers more precise and efficient alternatives for creating complex derivatives.

A significant advancement lies in the use of palladium-catalyzed cross-coupling reactions, which allow for the precise functionalization of the aromatic rings within the DKME backbone. A multi-step route, analogous to the synthesis of similar ketoprofen derivatives, showcases this advanced approach.

Table 1: Advanced Synthetic Route for Functionalized Derivatives

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Borylation | Palladium catalyst, Pinacol (B44631) borane (B79455) | Introduces a boronic ester group to a brominated precursor. |

| 2 | Suzuki-Miyaura Coupling | Palladium catalyst, Substituted benzoic acid | Forms the core benzophenone (B1666685) structure by coupling the boronic ester with another aromatic ring. |

| 3 | Hydrolysis & Esterification | Acid/Base, Methanol | Converts the intermediate to the final ester product. |

This methodology is particularly advantageous for synthesizing isotopically labeled variants, such as the ¹⁸F-labeled derivatives used for PET imaging probes, as it allows for the precise introduction of the radioisotope at a specific position on the molecule. Future research will likely focus on developing even more efficient, stereoselective, and environmentally friendly synthetic routes, potentially utilizing flow chemistry or biocatalysis to streamline the production of complex DKME derivatives for various research and therapeutic applications.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The rigorous characterization of this compound and its derivatives is essential for ensuring purity, confirming structure, and understanding chemical behavior. While standard techniques like ¹H NMR and Infrared (IR) spectroscopy are routinely used to confirm the presence of key functional groups, the integration of more advanced analytical methods provides deeper insights.

High-Performance Liquid Chromatography (HPLC) is a crucial tool, not just for analysis but also for the purification of synthesized DKME derivatives to achieve high levels of purity required for research and preclinical studies.

An interesting application of advanced analytical chemistry was the discovery of DKME as a chemical artifact during the routine analysis of basic drugs in horse urine samples via Gas Chromatography-Mass Spectrometry (GC-MS). Researchers found that DKME could be unexpectedly formed during the sample preparation process, a reaction catalyzed by lipase (B570770) enzymes present in certain biological samples. This finding underscores the importance of sophisticated analytical techniques in:

Method Validation: Identifying and understanding the potential for artifact formation is critical for developing robust and reliable analytical protocols.

Quality Control: Ensuring that the detected compound is genuinely present in the sample and not a byproduct of the analytical procedure itself.

Future efforts will involve the broader application of techniques like high-resolution mass spectrometry (HRMS) to confirm elemental composition, and two-dimensional NMR (2D-NMR) techniques to unambiguously assign the structure of novel and complex DKME derivatives.

Expanding Understanding of Biological Roles and Molecular Mechanisms

A primary avenue of future research is to expand the understanding of the biological activities and molecular mechanisms of this compound. Current knowledge establishes DKME primarily as a prodrug. Its ester group makes it more lipophilic than its parent carboxylic acid, which can influence its absorption and distribution. In the body, it is expected to undergo hydrolysis by esterase enzymes to release its active metabolite, (3-benzoylphenyl)acetic acid. This active form is believed to exert its effects by interacting with molecular targets.

The main proposed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. This is supported by the use of its derivatives to image COX-1 activity. In vitro studies have provided further mechanistic insights, demonstrating that DKME can stabilize lysosomal membranes. This action is significant as it prevents the release of lysosomal enzymes that contribute to tissue damage and inflammation.

Furthermore, DKME has been identified as a compound for use in studies of angiogenesis-related disorders, highlighting a role for the compound in research beyond simple inflammation.

Table 2: Investigated Biological Activities of this compound

| Activity | Investigated Effect | Implied Mechanism |

| Anti-inflammatory | Stabilization of lysosomal membranes. | Reduction in the release of inflammatory enzymes. |

| COX Imaging | Accumulation in inflamed tissues. | Acts as a tracer for COX-1 enzyme activity. |

| Angiogenesis Research | Used in studies of angiogenesis-related disorders. | Role in processes where inflammation is a critical component. |

Future research is needed to fully delineate the biological profile of DKME. Key questions include whether the ester form possesses any intrinsic biological activity before hydrolysis and identifying the full spectrum of its molecular targets beyond COX enzymes. A deeper understanding of its role in complex processes like angiogenesis could open up new therapeutic possibilities.

Q & A

Q. How do enzymatic and chemical synthesis approaches compare for large-scale production of enantiopure this compound?

- Methodological Answer : Enzymatic methods (e.g., esterases) offer stereoselectivity but require optimization of co-solvent systems (e.g., 20% acetone) and thermostability. Chemical synthesis via Mitsunobu reactions achieves higher yields (>90%) but necessitates chiral auxiliaries. Taguchi experimental design can optimize parameters like catalyst concentration (1.5 wt% KOH) and temperature (60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.